molecular formula C10H18ClNO2 B15258535 ethyl (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride

ethyl (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride

Cat. No.: B15258535
M. Wt: 219.71 g/mol
InChI Key: FIWZUSAHLMHNIX-BUJNUYNZSA-N
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Description

Ethyl (1R,3S,4S)-2-azabicyclo[222]octane-3-carboxylate hydrochloride is a bicyclic compound that features a unique azabicyclo[222]octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride typically involves the use of intramolecular Diels-Alder reactions and cyclopropanation reactions. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

Ethyl (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the reaction pathways and outcomes. Its unique bicyclic structure allows it to interact with different molecular targets, potentially leading to various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride is unique due to its specific azabicyclo[2.2.2]octane structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

ethyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)9-7-3-5-8(11-9)6-4-7;/h7-9,11H,2-6H2,1H3;1H/t7?,8?,9-;/m0./s1

InChI Key

FIWZUSAHLMHNIX-BUJNUYNZSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C2CCC(N1)CC2.Cl

Canonical SMILES

CCOC(=O)C1C2CCC(N1)CC2.Cl

Origin of Product

United States

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